N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, such as epilepsy, addiction, and anxiety.
Wirkmechanismus
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission can help to reduce seizure activity and anxiety, as well as reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide treatment has been shown to have a number of biochemical and physiological effects. These effects include an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a reduction in the release of dopamine in the brain. These effects are thought to contribute to the therapeutic effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. However, one of the limitations of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is its poor solubility, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of the effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which could have implications for the treatment of mood disorders. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide in humans.
Synthesemethoden
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide involves the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with furan-2-carboxylic acid chloride to obtain N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has been shown to reduce seizure activity and increase seizure threshold. It has also been shown to reduce cocaine and nicotine self-administration in animal models of addiction. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has shown anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-12(17-15(19)11-7-8-11)4-2-5-13(10)18-16(20)14-6-3-9-21-14/h2-6,9,11H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYLKSFUKNADCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.